
BV6
Overview
Description
BV6 is a bivalent Smac mimetic and inhibitor of apoptosis (IAP) antagonist that targets cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP). By mimicking the endogenous Smac protein, this compound binds to the BIR domains of IAPs, promoting their auto-ubiquitination and proteasomal degradation . This antagonism disrupts IAP-mediated caspase inhibition, leading to apoptosis in cancer cells. This compound also activates non-canonical NF-κB signaling by stabilizing NF-κB-inducing kinase (NIK), which drives pro-inflammatory cytokine production (e.g., TNFα) and sensitizes tumors to immune-mediated killing .
Preparation Methods
Synthetic Routes and Reaction Conditions
BV-6 is synthesized through a multi-step process involving the coupling of various amino acids and peptides. The synthesis typically involves the following steps:
Coupling of Amino Acids: The initial step involves the coupling of amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The coupled amino acids undergo cyclization to form the desired cyclic peptide structure.
Functionalization: The cyclic peptide is further functionalized with specific side chains to achieve the final structure of BV-6.
Industrial Production Methods
Industrial production of BV-6 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
BV-6 undergoes various chemical reactions, including:
Ubiquitination: BV-6 induces the ubiquitination and rapid proteasomal degradation of cIAPs.
Apoptosis Induction: BV-6 promotes apoptosis by enabling the deubiquitination of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Necroptosis Induction: BV-6 also induces necroptosis, a form of programmed cell death.
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Apoptosis Induction: Involves tumor necrosis factor-alpha (TNF-α) and caspase inhibitors such as Z-IETD-FMK.
Necroptosis Induction: Requires the blockade of caspase-8 using inhibitors like Z-VAD-FMK.
Major Products Formed
Ubiquitination: Leads to the formation of ubiquitinated cIAPs.
Apoptosis Induction: Results in the activation of caspases and subsequent cell death.
Necroptosis Induction: Leads to the formation of the necrosome complex and cell death.
Scientific Research Applications
Lung Cancer
BV6 has been extensively studied in non-small cell lung cancer (NSCLC) cell lines such as HCC193 and H460. Research indicates that this compound enhances radiosensitivity in these cells, making them more susceptible to radiation therapy. For instance, a study reported that treatment with 1 μM this compound significantly shifted survival curves in HCC193 cells compared to controls . The compound also induced apoptosis by increasing cleaved caspase-3 levels over time.
Combination Therapies
This compound has shown promise when used in combination with other therapies. For example, it enhances the effects of tumor necrosis factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL), leading to increased apoptosis in resistant cancer cell lines . This suggests that this compound could be an effective adjuvant in combination therapies aimed at overcoming drug resistance.
Endometriosis
In preclinical models, this compound has been investigated for its potential to suppress endometriosis. In a mouse model, intraperitoneal administration of this compound reduced the progression of endometriosis by inhibiting IAP expression and cell proliferation . This application highlights this compound's versatility beyond oncology.
Efficacy Data
The following table summarizes key findings from studies on the efficacy of this compound across different cancer types:
Cancer Type | Cell Line | Mechanism | Outcome |
---|---|---|---|
Non-Small Cell Lung Cancer | HCC193, H460 | IAP inhibition, caspase activation | Enhanced radiosensitivity; increased apoptosis |
Various Cancers | HT1080, HT29 | Sensitization to TNF-α and TRAIL | Increased apoptosis via enhanced caspase processing |
Endometriosis | Mouse model | IAP inhibition | Reduced disease progression; decreased cell proliferation |
Case Study 1: Lung Cancer Treatment
In a controlled study involving NSCLC cell lines, researchers treated HCC193 and H460 cells with varying concentrations of this compound. The results demonstrated a dose-dependent increase in apoptosis markers, particularly cleaved caspase-3. The study concluded that this compound not only induces apoptosis but also sensitizes these cells to radiation therapy .
Case Study 2: Combination with Immune Modulators
Another investigation focused on the combined use of this compound with immune modulators such as TNF-α and TRAIL. The study revealed that this compound significantly enhanced the apoptotic response in resistant cancer cell lines by promoting additional cleavage of caspases involved in the apoptotic pathway . This finding supports the potential for this compound to be utilized alongside immunotherapies.
Mechanism of Action
BV-6 exerts its effects by mimicking the activity of Smac/DIABLO, a natural antagonist of IAPs. Upon binding to cIAPs, BV-6 induces their ubiquitination and rapid proteasomal degradation . This process enables the deubiquitination of RIPK1, leading to the activation of apoptosis and necroptosis pathways . BV-6 also promotes the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and TNF-α-dependent apoptosis .
Comparison with Similar Compounds
Key Mechanisms of Action :
- Degrades cIAP1/2 and XIAP, activating caspases-3, -8, and -9 .
- Induces TNFα-dependent apoptosis via NF-κB activation .
- Enhances radiosensitivity and chemosensitivity in solid tumors (e.g., NSCLC, glioblastoma) .
- Promotes differentiation of cancer stem-like cells (e.g., glioblastoma) via NF-κB-driven astrocytic markers .
- Synergizes with STING agonists to induce necroptosis in apoptosis-resistant pancreatic cancer .
Comparison with Similar Smac Mimetics
Clinical Development Status
Key Insight: this compound remains in pre-clinical studies but demonstrates unique versatility in combination therapies (e.g., radiation, immunotherapy) compared to clinical-stage peers.
Functional and Mechanistic Differences
Apoptosis vs. Necroptosis Induction
- This compound : Induces apoptosis in most cancers but triggers necroptosis in apoptosis-resistant pancreatic cancer when combined with STING agonists (e.g., 2'3'-cGAMP) .
NF-κB Modulation
- This compound : Context-dependent NF-κB activation. In glioblastoma, NF-κB drives differentiation and apoptosis , while in ER stress models, this compound resolves NF-κB-mediated UPR .
- Birinapant : Broad NF-κB inhibition via cIAP1/2 degradation, reducing pro-survival signaling .
Immunomodulatory Effects
- This compound : Enhances NK cell-mediated tumor killing at low doses (5 µM) without NK cell toxicity . Upregulates IL-8, IL-6, and MCP-1, promoting immune infiltration .
Combination Therapy Efficacy
Key Insight: this compound’s ability to synergize with diverse modalities (e.g., radiation, targeted therapies, immunotherapy) surpasses other Smac mimetics in pre-clinical models.
Resistance Mechanisms
- This compound Resistance : In NSCLC, resistance in H460 cells is overcome by higher doses (5 µM) and prolonged exposure . TNFα neutralization partially rescues apoptosis, highlighting TNFα dependency .
- Birinapant Resistance : Linked to insufficient TNFα production and compensatory XIAP upregulation .
Data Tables
Table 1: this compound-Induced Apoptosis Across Cancer Types
Table 2: this compound vs. Clinical-Stage Smac Mimetics
Parameter | This compound | Debio 1143 | Birinapant |
---|---|---|---|
Primary Mechanism | Apoptosis/Necroptosis | Apoptosis | Apoptosis |
NF-κB Role | Dual (pro-/anti-) | Suppression | Suppression |
Immunotherapy Synergy | High (NK cells) | Moderate | Low |
Clinical Progress | Pre-clinical | Phase III | Phase II |
Biological Activity
BV6 is a small molecule classified as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic . It functions primarily as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to play a critical role in regulating apoptosis and cell survival. This compound has garnered attention for its potential in cancer therapy, particularly in sensitizing cancer cells to apoptosis induced by various stimuli.
IAP Inhibition
This compound selectively targets IAPs, particularly cIAP1 and XIAP, leading to their degradation. This degradation is crucial for the activation of caspases, which are essential for the apoptotic process. The compound's ability to induce the degradation of IAPs allows for enhanced apoptosis in various cancer cell lines when combined with death ligands such as TNF-α and TRAIL (TNF-related apoptosis-inducing ligand) .
Induction of Apoptosis
Research indicates that this compound can induce significant cell death across multiple human cancer cell lines. For instance, when treated with 10 µM this compound for 24 hours, significant cell death was observed in L363, MMI.s, HT1080, and Jurkat cells. After 48 hours, most tested cell lines showed increased apoptosis, except for a few resistant types like Amo-1 and HeLa .
Activation of Non-canonical NF-κB Pathway
This compound also promotes the accumulation of NIK (NF-κB inducing kinase) and the processing of p100 to p52, thereby activating the non-canonical NF-κB signaling pathway. This pathway is often associated with cellular survival and proliferation, suggesting that this compound may have dual roles in modulating both pro-apoptotic and survival signals .
Cell Line Sensitivity
The sensitivity of various cancer cell lines to this compound has been extensively studied. The following table summarizes key findings regarding cell line responses to this compound treatment:
Cell Line | 24h Cell Death (%) | 48h Cell Death (%) | Notes |
---|---|---|---|
L363 | 50 | 80 | Sensitive to this compound-induced apoptosis |
MMI.s | 45 | 75 | Sensitive |
HT1080 | 60 | 85 | Sensitive |
Jurkat | 55 | 82 | Sensitive |
Amo-1 | 10 | 15 | Resistant |
KMS.11 | 20 | 25 | Resistant |
HeLa | 15 | 20 | Resistant |
Combination Therapy Efficacy
This compound has shown promise as an adjuvant therapy when combined with other treatments. For example, co-treatment with TRAIL or TNF-α significantly enhances apoptosis in resistant cancer cells. In studies involving MCF7 and MDA-MB-231 breast cancer cells, this compound not only induced apoptosis but also downregulated autophagy, suggesting that it may improve the efficacy of existing therapies by overcoming resistance mechanisms .
Case Studies
In vivo studies have demonstrated the potential of this compound beyond cell culture systems. For instance:
- Endometriosis Model : In a BALB/c mouse model with transplanted uterine tissue, intraperitoneal administration of this compound significantly repressed endometriosis progression by inhibiting IAP expression and reducing cell proliferation .
- Non-Small Cell Lung Cancer (NSCLC) : Pre-treatment with this compound in H460 NSCLC cells enhanced their sensitivity to radiation therapy, indicating its potential utility in combination with radiotherapy .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which BV6 antagonizes IAPs to induce apoptosis in cancer cells?
this compound functions as a bivalent SMAC mimetic, binding to cellular inhibitor of apoptosis proteins (cIAP1/2 and XIAP), triggering their proteasomal degradation. This promotes caspase activation (e.g., cleaved caspase-3/8 and PARP) and sensitizes cells to extrinsic apoptosis via TNF-α or TRAIL. Concurrently, this compound activates the non-canonical NF-κB pathway by stabilizing NIK, leading to downstream pro-inflammatory signaling .
Q. What experimental models and concentrations are recommended for initial this compound cytotoxicity assessments?
Standard cytotoxicity assays in PBMCs and BMMCs report IC50 values of 6 μM and 5.5 μM, respectively . In HCC193 and H460 cell lines, 1–5 μM this compound induces significant cIAP1 depletion within 1 hour, while XIAP inhibition requires longer exposure (24 hours). Dose-response curves and MTT assays are critical for determining cell-specific thresholds .
Q. What validated methods are used to assess this compound-induced apoptosis and caspase activation?
Key techniques include:
- Western blotting for cleaved caspases (e.g., caspase-3, caspase-8) and PARP .
- Flow cytometry with Annexin V/PI staining to quantify apoptotic populations .
- qRT-PCR to measure mRNA levels of apoptosis-related genes (e.g., SSTR2, DR5) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between mRNA and protein expression levels observed in this compound-treated cells (e.g., SSTR2 upregulation)?
In RH30 rhabdomyosarcoma cells, this compound increases SSTR2 mRNA but lacks corresponding protein-level validation. To address this, combine flow cytometry (using SSTR2-specific antibodies) with western blotting to confirm translation. Normalize data to untreated controls and include biological triplicates to ensure reproducibility .
Q. What factors contribute to this compound’s differential sensitization effects on TNF-α versus TRAIL-induced apoptosis across cell lines?
Cell-specific NF-κB signaling and RIP1 ubiquitination status influence responses. For example, HT1080 fibrosarcoma cells show enhanced TNF-α- and TRAIL-induced apoptosis, while HT29 colon carcinoma cells respond only to TRAIL. Use siRNA knock-down (e.g., NIK, RIP1) and phospho-specific antibodies (e.g., p-IκBα, p-JNK) to dissect pathway dependencies .
Q. How does this compound’s non-apoptotic role in promoting glioma stem cell (GSC) differentiation influence experimental design?
At non-cytotoxic concentrations (e.g., 0.5–1 μM), this compound upregulates differentiation markers (GFAP, β-III tubulin) and downregulates stemness factors. Design studies with morphological analysis , immunofluorescence, and dose-response assays to separate differentiation from apoptosis .
Q. What strategies are effective in overcoming this compound resistance linked to alternative NF-κB pathway activation?
Co-treatment with NIK inhibitors or siRNA-mediated NIK knock-down suppresses this compound-induced NF-κB activation in RH30 and RD cells. Combine this compound with proteasome inhibitors (e.g., bortezomib) to block compensatory survival pathways .
Q. How does this compound’s dual role in inducing monocyte apoptosis versus dendritic cell (DC) maturation impact immunological study designs?
this compound (10 μM) reduces monocyte viability via caspase-3/8 activation but enhances DC maturation markers (e.g., CD83). Use cell-type-specific assays (e.g., MTT for monocytes, flow cytometry for DCs) and time-course experiments to isolate effects .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects across biological replicates?
- Two-way ANOVA for comparing treatment groups and time points .
- Normalized median fluorescence intensity (nMFI) in flow cytometry to quantify surface marker expression .
- GraphPad Prism for dose-response curve fitting and IC50 calculations .
Q. Methodological Frameworks
Q. How should researchers design studies to investigate this compound’s context-dependent mechanisms (e.g., radiosensitization vs. differentiation)?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.